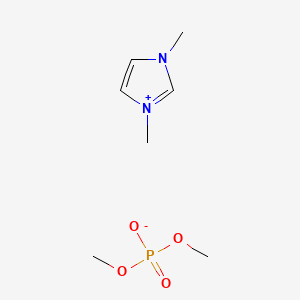

1,3-Dimethylimidazolium Dimethyl Phosphate

Description

Overview of Ionic Liquids and Their Significance in Contemporary Chemistry and Materials Science

Ionic liquids (ILs) are salts that exist in a liquid state under ambient conditions, often defined as having a melting point below 100°C. wikipedia.orgtaylorandfrancis.comsigmaaldrich.com Unlike conventional liquids like water or gasoline, which are composed of neutral molecules, ionic liquids are made up almost entirely of ions. wikipedia.org This class of materials is recognized for a unique combination of properties, including low vapor pressure, high thermal and chemical stability, non-flammability, and high ionic conductivity. taylorandfrancis.comsigmaaldrich.comhiyka.com

The structure of ionic liquids typically consists of a large, asymmetric organic cation and an organic or inorganic anion. taylorandfrancis.com This structural asymmetry, along with the distribution of charge over the molecule, hinders the formation of a stable crystal lattice, resulting in low melting points compared to traditional inorganic salts like sodium chloride. sigmaaldrich.com The ability to pair different cations and anions allows for the fine-tuning of their physical and chemical properties, leading to their reputation as "designer solvents". nih.gov

Due to these advantageous properties, ionic liquids are considered environmentally friendly alternatives to volatile organic solvents. taylorandfrancis.com Their low volatility significantly reduces air pollution and workplace hazards associated with solvent evaporation. hiyka.com Consequently, they have garnered substantial research interest and are utilized in a wide array of applications, including as solvents in green chemistry, electrolytes in batteries and supercapacitors, catalysts, and media for organic synthesis and separation processes. wikipedia.orghiyka.comnih.gov

Specific Focus on 1,3-Dimethylimidazolium (B1194174) Dimethyl Phosphate (B84403) within the Ionic Liquid Class

Within the diverse family of ionic liquids, 1,3-Dimethylimidazolium Dimethyl Phosphate, abbreviated as [DMIM][DMP] or [MMIM][DMP], has emerged as a compound of significant interest. hiyka.comchemdad.com It consists of a 1,3-dimethylimidazolium cation ([DMIM]⁺) and a dimethyl phosphate anion ([DMP]⁻). hiyka.com The [DMIM]⁺ cation is notable for its structural symmetry and small size compared to more common 1-alkyl-3-methylimidazolium cations, which can influence properties like ion mobility and electrochemical stability. electrochemsci.org

[DMIM][DMP] is characterized by its high purity, excellent thermal stability, low volatility, and notable solubility in both organic and inorganic solvents. hiyka.com Its phosphate anion makes it particularly effective in specific applications, such as the dissolution of biomass. Research has demonstrated its ability to dissolve untreated cellulose (B213188), a key step in the production of biofuels and other bio-based materials. chemdad.comresearchgate.net The interaction mechanism involves the disruption of the extensive hydrogen-bonding network within cellulose polymers. taylorandfrancis.comrsc.org

Furthermore, [DMIM][DMP] has been investigated for its role as both a solvent and a catalyst in various chemical reactions. hiyka.comchemdad.com Studies have shown its effectiveness in condensation reactions, such as the Knoevenagel condensation. chemdad.comresearchgate.net Its electrochemical properties, including a relatively wide electrochemical window, make it a candidate for use as an electrolyte in electrochemical devices. hiyka.comelectrochemsci.org Recent studies have also highlighted its potential as an entrainer in extractive distillation for separating azeotropic mixtures, showcasing its versatility. acs.orgacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 654058-04-5 | hiyka.comnih.govsigmaaldrich.comiolitec.desigmaaldrich.com |

| Molecular Formula | C₇H₁₅N₂O₄P | hiyka.comnih.govsigmaaldrich.comiolitec.desigmaaldrich.com |

| Molecular Weight | 222.18 g/mol | hiyka.comnih.govsigmaaldrich.comiolitec.desigmaaldrich.com |

| Melting Point | < -78 °C | iolitec.de |

| Density | 1.15 g/cm³ (24 °C) | hiyka.com |

| 1.27 g/cm³ (20 °C) | sigmaaldrich.com | |

| 1.277 g/cm³ | chemdad.com | |

| Viscosity | 437 cP (25 °C) | hiyka.com |

| 377 cP (20 °C) | iolitec.de | |

| Ionic Conductivity | 0.84 mS/cm (30 °C) | hiyka.com |

| 2.86 mS/cm (30 °C) | iolitec.de | |

| pH | 2.4 (20 °C in H₂O) | chemdad.comsigmaaldrich.com |

Historical Context and Evolution of Research on this compound

While the broader field of ionic liquids saw a dramatic increase in research activity following a 1998 article highlighting their potential in clean technology, the specific study of this compound appears more recently in scientific literature. nih.gov The synthesis of [DMIM][DMP] is typically achieved through the reaction of 1-methylimidazole (B24206) with trimethyl phosphate. chemdad.comresearchgate.net

Early research efforts focused on the synthesis, characterization, and fundamental applications of [DMIM][DMP]. A 2016 study, for instance, detailed its preparation and explored its dual role as a solvent and catalyst for condensation reactions, demonstrating its utility in organic synthesis. researchgate.net Subsequent research has expanded into more specialized and advanced applications.

The ability of phosphate-based ionic liquids to dissolve cellulose has been a significant driver of research. researchgate.net Studies have investigated [DMIM][DMP] for the pretreatment of lignocellulosic biomass, such as sugarcane bagasse, to produce glucose and xylose through enzymatic saccharification for bioethanol production. chemdad.com This application aligns with the growing global emphasis on sustainable resources and green chemistry.

More recent investigations have delved into the compound's electrochemical properties and its use in novel separation technologies. A 2021 study provided a detailed assessment of its electrical conductivity and electrochemical window, identifying it as a promising electrolyte due to the unique structural features of the [DMIM]⁺ cation. electrochemsci.org In 2024, research highlighted a new application for [DMIM][DMP] as a highly effective entrainer for breaking the azeotrope of a 1,3,5-trioxane/water mixture through extractive distillation, a process with significant industrial implications. acs.orgacs.org Concurrently, its interaction with other chemical elements, like sulfur, has been explored to create new initiators for polymerization reactions, further broadening its application scope. researchgate.nettandfonline.comtandfonline.com This evolution from fundamental synthesis to sophisticated, application-specific research underscores the growing recognition of this compound's potential in various scientific and industrial fields.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1,3-dimethylimidazol-1-ium;dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.C2H7O4P/c1-6-3-4-7(2)5-6;1-5-7(3,4)6-2/h3-5H,1-2H3;1-2H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGLHYXFTXGIAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.COP(=O)([O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047970 | |

| Record name | 1,3-Dimethylimidazolium dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654058-04-5 | |

| Record name | 1,3-Dimethylimidazolium dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for 1,3 Dimethylimidazolium Dimethyl Phosphate

Direct Alkylation Approaches

Direct alkylation represents a straightforward and common method for the synthesis of 1,3-dimethylimidazolium (B1194174) dimethyl phosphate (B84403). This approach involves the direct reaction of a heterocyclic amine with an alkylating agent that also serves as the source of the phosphate anion.

Reaction of 1-Methylimidazole (B24206) with Trimethyl Phosphate

The most prevalent direct alkylation method for producing 1,3-dimethylimidazolium dimethyl phosphate involves the quaternization of 1-methylimidazole with trimethyl phosphate. researchgate.net In this reaction, the trimethyl phosphate acts as both the alkylating agent, donating a methyl group to the nitrogen of the imidazole ring, and the source of the dimethyl phosphate anion. alliedacademies.org This one-step process is a common route for preparing various imidazolium-based ionic liquids with dimethyl phosphate anions. core.ac.uk

Optimization of Reaction Conditions: Temperature, Time, and Inert Atmosphere

The efficiency and yield of the direct alkylation are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, reaction duration, and the use of an inert atmosphere. A typical procedure involves mixing 1-methylimidazole and trimethyl phosphate and heating the mixture. For instance, a common set of conditions involves stirring the reactants at 80°C for 24 hours. researchgate.net The reaction is performed under an inert atmosphere, such as argon, to prevent side reactions and degradation of the reactants or product. researchgate.net The optimization of these conditions is crucial for driving the reaction to completion and maximizing the yield of the desired ionic liquid.

Table 1: Optimized Reaction Conditions for Direct Alkylation

| Parameter | Value | Source |

|---|---|---|

| Reactant 1 | 1-Methylimidazole | researchgate.net |

| Reactant 2 | Trimethyl Phosphate | researchgate.net |

| Temperature | 80°C | researchgate.net |

| Reaction Time | 24 hours | researchgate.net |

Purification Techniques: Washing with Diethyl Ether and Vacuum Drying

Following the reaction, the crude product requires purification to remove any unreacted starting materials and byproducts. A standard purification protocol involves washing the resulting liquid multiple times with a non-polar solvent, such as dry diethyl ether. researchgate.net This step effectively removes residual non-ionic impurities. After the washing phase, the purified ionic liquid is separated and dried under vacuum to eliminate any remaining volatile solvents. researchgate.net This process yields the final product, this compound, with high purity.

Anion Metathesis Strategies for this compound Synthesis

Anion metathesis, or ion exchange, provides an alternative and versatile route for the synthesis of this compound. alliedacademies.orgresearchgate.net This strategy typically involves a two-step process: first, the synthesis of a 1,3-dimethylimidazolium salt with a different anion (often a halide), followed by the exchange of that anion for dimethyl phosphate.

A notable variation of this method involves the reaction of a pre-formed imidazolium chloride salt with trimethyl phosphate. researchgate.net In this process, the trimethyl phosphate alkylates the chloride ion, leading to the formation of the desired dimethyl phosphate anion and the release of gaseous chloromethane. alliedacademies.orgresearchgate.net The evolution of gas helps to drive the reaction equilibrium towards the product side. core.ac.uk

Advantages and Limitations of Anion Metathesis

Anion metathesis offers several advantages in the synthesis of ionic liquids. A primary benefit is the ability to produce high-purity ionic liquids by avoiding halide impurities, which can be a drawback in direct synthesis methods if not carefully controlled. The process is often driven by strong thermodynamic forces, leading to high selectivity and quantitative yields under mild conditions. suny.edu

Table 2: Summary of Anion Metathesis

| Aspect | Description | Source |

|---|---|---|

| Advantages | High purity (halide-free) products, high yields, strong thermodynamic driving force. | suny.edu |

| Limitations | Multi-step process, reliance on solubility differences, limited availability of starting materials. | suny.edu |

Diversification of Cationic Structures through Anion Metathesis

A significant advantage of the anion metathesis strategy is the vast potential for diversifying the structure of the cation. researchgate.net Unlike the direct alkylation with trimethyl phosphate, which inherently introduces a methyl group, anion metathesis allows for the synthesis of a wide array of 1,3-dialkylimidazolium cations with different alkyl substituents. researchgate.net By starting with an appropriate 1,3-dialkylimidazolium halide salt, the same anion exchange reaction can be used to produce a family of ionic liquids with the dimethyl phosphate anion but varying cationic structures. This flexibility is crucial for tuning the physicochemical properties of the ionic liquid for specific applications.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are integral to the modern synthesis of ionic liquids like this compound. These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key considerations in the synthesis of [DMIM][DMP] include the use of solvent-free conditions and maximizing atom economy.

A significant advancement in the green synthesis of this compound is the development of solvent-free reaction protocols. The direct reaction of 1-methylimidazole with trimethyl phosphate exemplifies this approach sigmaaldrich.comresearchgate.net. This method involves mixing the neat reactants, typically under an inert atmosphere, and heating the mixture to facilitate the reaction.

The quaternization reaction proceeds by the methylation of the second nitrogen atom of the imidazole ring by trimethyl phosphate, forming the desired ionic liquid. The absence of a solvent simplifies the reaction setup and the product work-up, as it eliminates the need for solvent removal and reduces the generation of volatile organic compound (VOC) waste. The final product is often a thick oil or a powder after purification researchgate.net.

Table 1: Example of Solvent-Free Synthesis Conditions for this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Reactants | 1-Methylimidazole, Trimethyl Phosphate | sigmaaldrich.comresearchgate.net |

| Atmosphere | Inert (e.g., Argon) | researchgate.net |

| Temperature | 80 °C | researchgate.net |

| Reaction Time | 24 hours | researchgate.net |

| Product Form | Thick oil | researchgate.net |

This table is interactive. Users can sort and filter the data.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The synthesis of this compound from 1-methylimidazole and trimethyl phosphate is an addition reaction, which is inherently atom-economical.

In this synthesis, all the atoms from both reactant molecules are incorporated into the final product, with no by-products being formed. This results in a theoretical atom economy of 100%, which is the ideal scenario in green chemistry. This high efficiency minimizes waste at the molecular level, making it a highly desirable synthetic route.

The reaction can be represented as: C₄H₆N₂ (1-Methylimidazole) + C₃H₉O₄P (Trimethyl Phosphate) → C₇H₁₅N₂O₄P (this compound)

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 1-Methylimidazole | C₄H₆N₂ | 82.10 | Reactant |

| Trimethyl Phosphate | C₃H₉O₄P | 140.07 | Reactant |

| Total Mass of Reactants | 222.17 | ||

| This compound | C₇H₁₅N₂O₄P | 222.18 | Product |

| Atom Economy | | ~100% | |

This table is interactive and illustrates the direct conversion of reactants to the product, resulting in minimal waste.

Advanced Spectroscopic and Analytical Characterization of 1,3 Dimethylimidazolium Dimethyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1,3-dimethylimidazolium (B1194174) dimethyl phosphate (B84403), various NMR techniques have been employed to probe the different nuclei present in its cation and anion.

Proton NMR spectroscopy of 1,3-dimethylimidazolium dimethyl phosphate reveals characteristic signals corresponding to the different protons in the 1,3-dimethylimidazolium cation and the dimethyl phosphate anion. In a chloroform-d (CDCl₃) solvent, the following chemical shifts have been reported researchgate.net:

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Number of Protons |

| NCHN (Imidazolium ring) | 9.6835 | Singlet | 1H |

| NCHCHN (Imidazolium ring) | 7.5415 | Multiplet | 2H |

| H₃CNCHNCH₃ (Imidazolium methyls) | 3.7465 | Singlet | 6H |

| P(OCH₃)₂ (Phosphate methyls) | 3.2425 | Doublet | 6H |

These assignments are crucial for confirming the synthesis and purity of the ionic liquid. The distinct signals for the imidazolium ring protons and the methyl groups on both the cation and anion provide a clear fingerprint of the compound's structure.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum is expected to show distinct signals for the carbon atoms in the imidazolium ring and the methyl groups of both the cation and the anion. Due to the symmetry of the 1,3-dimethylimidazolium cation, the two methyl carbons and the two C-H carbons in the ring (C4 and C5) are chemically equivalent and would each produce a single resonance. The C2 carbon, situated between the two nitrogen atoms, would appear as a separate signal. Similarly, the two methyl carbons of the dimethyl phosphate anion are equivalent.

Phosphorus-31 NMR is a highly specific technique for studying phosphorus-containing compounds. Given the presence of the dimethyl phosphate anion, ³¹P NMR is an essential tool for characterizing this compound. The chemical shift in ³¹P NMR is sensitive to the electronic environment of the phosphorus atom.

For the dimethyl phosphate (DMP) anion, a component of the target ionic liquid, a ³¹P NMR chemical shift has been reported at 2.8 ppm rsc.org. This signal is a singlet in a proton-decoupled spectrum. The observation of this single peak confirms the presence and purity of the dimethyl phosphate anion in the sample.

Nitrogen-15 NMR spectroscopy can provide valuable information about the nitrogen atoms in the imidazolium ring of the cation. The chemical shifts of the nitrogen nuclei are influenced by their hybridization and the nature of the substituents. A systematic study of 1,3-disubstituted imidazolium salts has shown that the ¹⁵N chemical shifts for both nitrogen atoms fall within a similar range, from approximately 196.0 to 213.9 ppm researchgate.netnih.gov. The specific chemical shifts are more significantly influenced by the nature of the alkyl substituents on the imidazolium ring than by the counter-anion researchgate.net. For 1,3-dimethylimidazolium, the two nitrogen atoms are chemically equivalent and would therefore be expected to show a single resonance within this range.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing connectivity between different nuclei within a molecule.

HSQC spectroscopy correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. For this compound, an HSQC spectrum would show correlations between the imidazolium ring protons and their attached carbons, as well as between the methyl protons and their respective carbons on both the cation and the anion. This technique is invaluable for unambiguous assignment of the proton and carbon signals.

While specific HSQC and HMBC data for this compound were not found in the surveyed literature, these techniques are standard tools for the structural elucidation of such ionic liquids.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of ionic liquids as it allows for the gentle transfer of the pre-existing ions from solution to the gas phase.

In the positive ion mode ESI mass spectrum of this compound, the most prominent signal corresponds to the 1,3-dimethylimidazolium cation ([C₅H₉N₂]⁺) , which has a calculated m/z of 97.0761 researchgate.net. Another significant peak observed is a positively charged ionic associate, [(1,3-Me₂Im)₂Me₂PO₄]⁺ , with an m/z of 319.1533 researchgate.net. This associate consists of two 1,3-dimethylimidazolium cations and one dimethyl phosphate anion.

The fragmentation pattern of the 1,3-dimethylimidazolium cation under tandem mass spectrometry (MS/MS) conditions would provide further structural confirmation. While detailed fragmentation studies for this specific compound are not extensively reported, the fragmentation of similar imidazolium-based ionic liquids typically involves the loss of alkyl groups from the nitrogen atoms and fragmentation of the imidazolium ring itself.

| Ion | m/z |

| 1,3-dimethylimidazolium cation | 97.0761 |

| [(1,3-Me₂Im)₂Me₂PO₄]⁺ | 319.1533 |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique used for analyzing large, fragile molecules with minimal fragmentation. wikipedia.orgcreative-proteomics.com In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the sample molecules. wikipedia.org The time-of-flight (TOF) mass analyzer is commonly paired with MALDI due to its large mass range, making it suitable for analyzing biomolecules and other macromolecules. wikipedia.orgcreative-proteomics.com

In studies involving the reaction of this compound with elemental sulfur, MALDI mass spectrometry was employed to analyze the resulting products. researchgate.netresearchgate.net The analysis, conducted in negative ion mode, was crucial in demonstrating that the interaction leads to the opening of the S₈ sulfur ring. researchgate.netresearchgate.net Specifically, the MALDI spectrum confirmed the reaction between the dimethylphosphate anion and sulfur, as indicated by the presence of a signal at an m/z of 153.00, corresponding to the [C₂H₆PO₄S]⁻ anion, and the notable absence of the original dimethylphosphate anion signal around an m/z of 125. researchgate.net

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is another soft ionization technique that is highly effective for producing gas-phase ions from molecules in solution with minimal fragmentation. scripps.edu It is particularly useful for analyzing polar molecules and has been applied to study this compound.

ESI mass spectrometry has been utilized to investigate the products from the reaction of this compound with elemental sulfur, with spectra recorded in both positive and negative ion modes. researchgate.netresearchgate.net

Positive Ion Mode : The ESI mass spectrum showed a high-intensity signal at m/z 97.08, which corresponds to the 1,3-dimethylimidazolium cation ([C₅H₉N₂]⁺). researchgate.net

Negative Ion Mode : Analysis in this mode revealed signals corresponding to the reaction products. A low-intensity signal at an m/z of 252.9727 was observed, which likely corresponds to the addition of one sulfur atom to the this compound molecule, followed by the loss of a hydrogen atom. researchgate.net

These ESI findings, in conjunction with MALDI data, helped confirm that the reaction with sulfur occurs at the oxygen atom of the dimethylphosphate anion. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Hard X-ray Photoelectron Spectroscopy (HAXPES)

X-ray Photoelectron Spectroscopy (XPS) and its higher-energy counterpart, Hard X-ray Photoelectron Spectroscopy (HAXPES), are powerful surface-sensitive techniques used to determine the elemental composition, chemical states, and electronic structure of materials. aip.org While conventional XPS uses a soft X-ray source like Al Kα (1486.6 eV), HAXPES employs higher-energy X-rays, such as Cr Kα (5414.8 eV). aip.org This increase in photon energy allows HAXPES to probe deeper into the sample, providing bulk-sensitive information, whereas XPS is more sensitive to the immediate surface. phi.comutwente.nl For this compound, XPS has an analysis depth of approximately 10 nm, while HAXPES can probe about three times deeper. aip.org

Surface and Depth Homogeneity Analysis

Ionic liquids like this compound are noted for their high degree of lateral and depth homogeneity, making them suitable as reference materials for XPS analysis. aip.org The comparison of spectra obtained via XPS and HAXPES allows for an assessment of this homogeneity. Because HAXPES has a greater probing depth, it minimizes the effects of surface contamination and provides information that is more representative of the bulk material. aip.org Studies have shown that the elemental composition measured for this compound is consistent between the two techniques, with an average relative deviation of 3.6%, indicating that the sample is homogeneous within the information depth of HAXPES.

Stoichiometric Verification and Elemental Composition

XPS and HAXPES are used to verify the stoichiometry of this compound by quantifying the relative atomic concentrations of its constituent elements (C, N, O, P). The experimental results from both techniques are in close agreement with the theoretical stoichiometric ratios of the compound. aip.org

Below is a data table comparing the theoretical atomic concentrations with the values measured by XPS and HAXPES.

| Element | Theoretical Atomic Conc. (%) | Measured Atomic Conc. (XPS) (%) | Measured Atomic Conc. (HAXPES) (%) |

|---|---|---|---|

| C | 38.9 | 41.2 | 41.5 |

| N | 11.1 | 9.7 | 10.1 |

| O | 33.3 | 33.5 | 33.1 |

| P | 5.6 | 5.6 | 5.3 |

Core-Level Spectra Analysis (P 2p, P 2s, C 1s, O 1s, N 1s, P 1s)

High-resolution spectra of the core levels of each element provide detailed information about chemical bonding and oxidation states. For this compound, spectra for P 2p, P 2s, C 1s, O 1s, and N 1s were acquired using both XPS and HAXPES. aip.org Due to its higher excitation energy, HAXPES was also able to access the deeper P 1s core level. phi.com

The following table summarizes the binding energies (BE) for the core-level peaks of this compound as determined by XPS and HAXPES.

| Core Level | Binding Energy (XPS) (eV) | Binding Energy (HAXPES) (eV) |

|---|---|---|

| P 2p | 132.58 | 132.73 |

| P 2s | 188.62 | 188.77 |

| C 1s | 283.97 | 284.22 |

| O 1s | 530.88 | 531.13 |

| N 1s | 399.78 | 400.03 |

| P 1s | - | 2145.45 |

Data Analysis and Energy Scale Correction

Accurate data analysis in XPS and HAXPES requires careful energy scale correction to account for sample charging. For the analysis of this compound, the energy scale was calibrated by setting the C 1s binding energy to a reference value of 284.80 eV. Based on the measured positions of the C 1s peak, the necessary correction shifts were calculated.

XPS Correction Shift : The C 1s peak was measured at 283.97 eV, requiring a correction shift of +0.83 eV.

HAXPES Correction Shift : The C 1s peak was measured at 284.22 eV, requiring a correction shift of +0.58 eV.

For fitting the high-resolution spectra, a Shirley background subtraction method was used, and the peaks were modeled using Gaussian-Lorentzian line shapes. Quantification was performed using specialized software applying a nonlinear least square routine.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the molecular structure of a compound by measuring the absorption of infrared radiation. For this compound, it serves multiple analytical purposes.

FTIR spectroscopy can effectively monitor ion exchange reactions in imidazolium-based ionic liquids. Although the molecular structure of the 1,3-dimethylimidazolium cation is not significantly altered during anion exchange, subtle changes in the vibrational spectra can be observed. researchgate.net The interactions between the cation and the anion, particularly hydrogen-bond-type interactions involving the protons on the imidazolium ring (especially at the C2 position), can cause shifts in the corresponding vibrational bands. nih.govacs.org

Key spectral regions to monitor include the out-of-plane bending modes of the C-H bonds on the imidazolium ring, typically found between 700 and 950 cm⁻¹. nih.govacs.org Changes in the counter-anion will alter the electrostatic environment around the cation, leading to shifts in the frequency and shape of these absorption bands. By comparing the FTIR spectrum before and after an ion exchange process, one can confirm the successful replacement of the dimethyl phosphate anion.

FTIR is a primary tool for identifying this compound and characterizing the products of its subsequent reactions. The spectrum of the pure ionic liquid shows characteristic peaks that confirm the presence of both the imidazolium cation and the dimethyl phosphate anion.

In one study, the product of the interaction between this compound and elemental sulfur was used as an initiator for formaldehyde polymerization. The resulting formaldehyde oligomers were characterized using FTIR, among other methods, to confirm the structure of the polymer product. tandfonline.com Analysis of the reaction between the ionic liquid and sulfur itself would show changes in the phosphate anion region as the interaction proceeds at the oxygen atom. researchgate.net

The following table details the characteristic FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Assignment | Bond |

| ~3444 | Stretching Vibration | =C-H |

| ~1577, ~1386 | Stretching Vibration | C=N |

| ~1521 - ~1577 | Stretching Vibration | P=O |

| ~1042 - ~1227 | Stretching Vibration | P-OR |

| ~748 | Ring Vibration | Imidazole Ring |

This data is based on findings reported for the structural verification of [DMIM][DMP]. acs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Commercial suppliers routinely use HPLC to confirm that the compound meets a high purity standard, typically greater than or equal to 98.0%. sigmaaldrich.comottokemi.com This chromatographic method separates the ionic liquid from any unreacted starting materials, byproducts, or degradation products. By quantifying the area of the peak corresponding to [DMIM][DMP] relative to the total area of all peaks in the chromatogram, a precise purity level is determined.

Thermogravimetric Analysis (TGA)

The analysis reveals key parameters such as the onset temperature of decomposition (T_onset), which marks the beginning of significant mass loss, and the peak decomposition temperature, indicating the point of the most rapid mass loss. This information is critical for determining the safe operating temperature range for applications involving the ionic liquid.

The table below summarizes representative thermal decomposition data for a similar dimethyl phosphate-based ionic liquid.

| Parameter | Value (°C) | Description |

| Onset of Decomposition | ~250 - 270 °C | The temperature at which significant thermal degradation begins. |

| Peak Decomposition | ~300 - 320 °C | The temperature of the maximum rate of decomposition. |

Note: The data presented is illustrative and based on the analysis of the similar compound 1-butyl-3-methylimidazolium dimethyl phosphate. researchgate.net

Karl Fischer Titration for Water Content

The presence of water can significantly affect the physicochemical properties of ionic liquids. Karl Fischer titration is the standard method for accurately determining trace amounts of water in a sample. For this compound, this technique is used to ensure the material is sufficiently anhydrous for its intended applications. Commercially available [DMIM][DMP] typically has a specified maximum water content of ≤1.0%, as verified by this method. sigmaaldrich.com The procedure involves the quantitative reaction of water with an iodine and sulfur dioxide solution, allowing for precise measurement of the water content.

Advanced Applications of 1,3 Dimethylimidazolium Dimethyl Phosphate in Chemical Processes

Catalysis and Organic Synthesis

[DMIM][DMP] is recognized for its utility in catalysis and organic synthesis, where it often serves as a high-performance, environmentally benign alternative to traditional volatile organic solvents. hiyka.comchemimpex.com Its role can be multifaceted, acting not only as a reaction medium but also as a catalyst, thereby streamlining synthetic protocols. researchgate.netcore.ac.uk

Solvent and Catalyst in Various Chemical Reactions

A key feature of 1,3-Dimethylimidazolium (B1194174) Dimethyl Phosphate (B84403) is its dual functionality as both a solvent and a catalyst. sigmaaldrich.com This characteristic is particularly advantageous in green chemistry, as it can reduce the need for additional, potentially hazardous catalytic substances. chemimpex.com The compound's catalytic activity is inherent to its structure, allowing it to facilitate a variety of organic transformations. researchgate.netsciendo.com Research has demonstrated that [DMIM][DMP] can effectively serve as the reaction medium and promoter for condensation reactions, highlighting its potential to replace conventional solvent-catalyst systems. researchgate.net

Knoevenagel Condensation Reactions

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is significantly promoted by 1,3-Dimethylimidazolium Dimethyl Phosphate. core.ac.uk The ionic liquid acts as an efficient medium and catalyst for the reaction between aldehydes (like benzaldehyde) and active methylene compounds (such as ethyl cyanoacetate or malonic acid). sigmaaldrich.comsciendo.comzendy.io Studies have shown that using [DMIM][DMP] leads to high product yields in remarkably short reaction times. sciendo.com For instance, the reaction of benzaldehyde and ethyl cyanoacetate in [DMIM][DMP] can achieve high conversion rates without the need for an additional catalyst. arkat-usa.org The catalytic activity of the ionic liquid itself is sufficient to drive the reaction efficiently. researchgate.net

Notably, the addition of traditional catalysts like sodium acetate or glycine to the [DMIM][DMP] medium did not increase, and in some cases slightly decreased, the yield of the Knoevenagel product, further confirming that the ionic liquid itself is the primary catalytic entity. researchgate.netsciendo.com

Performance of [DMIM][DMP] in Knoevenagel Condensation Reactions

| Reactants | Conditions | Result | Reference |

|---|---|---|---|

| Benzaldehyde + Ethyl Cyanoacetate | 90 °C, 15-20 min | 75-78% Yield | sciendo.com |

| Benzaldehyde + Malonic Acid | 140 °C | 30-48% Yield (Cinnamic Acid) | sciendo.com |

| 4-(dimethylamino)benzaldehyde + Ethyl Cyanoacetate | 80 °C, 60 min | 92% Conversion | arkat-usa.org |

Multicomponent Reactions

[DMIM][DMP] has proven to be a highly efficient and reusable catalyst for multicomponent reactions (MCRs). researchgate.net These reactions, where multiple reactants combine in a single step to form a complex product, are central to efficient organic synthesis. The ionic liquid has been successfully used to catalyze the one-pot synthesis of substituted 4H-benzo[b]pyran derivatives. researchgate.net This reaction involves the condensation of aromatic aldehydes, malononitrile, and an active methylene compound like dimedone. The use of [DMIM][DMP] as a catalyst in aqueous ethanol provides a straightforward and effective route to these valuable heterocyclic compounds. researchgate.net

Electrochemistry

The applications of this compound extend into the field of electrochemistry, where its inherent properties as an ionic liquid are highly valued. hiyka.comchemimpex.com Its high ionic conductivity, thermal stability, and wide electrochemical window make it a promising candidate for various electrochemical devices. hiyka.comscbt.com

Electrolytes in Energy Storage Devices: Batteries and Supercapacitors

[DMIM][DMP] is actively researched for its use as an electrolyte in energy storage devices such as batteries and supercapacitors. hiyka.comchemimpex.com An ideal electrolyte must be electrochemically stable over a wide potential range, possess good ionic conductivity, and be thermally robust. [DMIM][DMP] meets these criteria, exhibiting a wide electrochemical window and good conductivity. hiyka.comresearchgate.net

Research into the electrochemical properties of [DMIM][DMP] has shown it to have a wider electrochemical window than many commonly used 1-alkyl-3-methylimidazolium-based ionic liquids with other anions. researchgate.net This stability at higher voltages is crucial for developing next-generation high-energy-density batteries. While the dimethyl phosphate anion is the defining feature, the related lithium dimethyl phosphate has also been investigated as an electrolyte additive in lithium-ion batteries, where it was found to improve rate performance and reduce cell impedance by modifying the solid electrolyte interphase (SEI) on the anode. osti.govresearchgate.neturi.edu The favorable properties of the phosphate moiety in electrochemical environments underscore the potential of [DMIM][DMP] as a primary electrolyte component.

Electrochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Ionic Conductivity | 0.84 mS/cm | 30 °C | hiyka.com |

| Ionic Conductivity | 2.86 mS/cm | 30 °C | iolitec.de |

| Electrochemical Window | 2.5 V | - | hiyka.comiolitec.de |

Electrochemical Sensors

The ionic liquid this compound, abbreviated as [DMIM][DMP], possesses properties that make it a promising candidate for applications in electrochemical sensors. researchgate.net Its high ionic conductivity is a key characteristic for its use as an electrolyte in such devices. researchgate.net Electrochemical sensors rely on the measurement of an electrical signal generated by a chemical reaction, and an efficient electrolyte is crucial for the transport of ions and the completion of the electrical circuit. The stability of ionic liquids like [DMIM][DMP] over a wide range of temperatures and their low volatility also contribute to the potential for developing robust and reliable sensors. researchgate.net While specific examples of electrochemical sensors employing this compound are not extensively detailed in the provided research, its fundamental electrochemical properties suggest its suitability for this application.

Electrochemical Window Studies

The electrochemical window (ECW) is a critical parameter for any electrolyte, as it defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. figshare.com For this compound, the electrochemical window has been reported to be 2.5 V. researchgate.netchemimpex.com This value indicates the voltage range where electrochemical devices utilizing this ionic liquid as an electrolyte can operate without degradation of the electrolyte itself. A wider electrochemical window is generally desirable for applications in high-voltage devices such as batteries and supercapacitors. figshare.com

| Property | Value | Source(s) |

| Electrochemical Window (ECW) | 2.5 V | researchgate.netchemimpex.com |

Electrical and Molar Conductivity Measurements

The electrical conductivity of this compound is a measure of its ability to conduct an electric current, which is primarily due to the movement of its constituent ions. The reported electrical conductivity is 2.86 mS/cm at 30 °C. chemimpex.com In another source, the conductivity is reported as 0.84 mS/cm at 30 °C. researchgate.net The electrical and molar conductivity of 1,3-dimethylimidazolium-based ionic liquids have been measured over a temperature range of 303.15 to 353.15 K and can be well-fitted with empirical equations. acs.org The conductivity of ionic liquids is influenced by factors such as viscosity; a lower viscosity generally leads to higher electrical conductivity. acs.org For instance, the viscosity of [DMIM][DMP] at 303.15 K is 195.44 mPa·s, which is significantly higher than that of other 1,3-dimethylimidazolium-based ionic liquids with different anions, resulting in lower electrical conductivity under the same conditions. acs.org

| Property | Value | Temperature | Source(s) |

| Electrical Conductivity | 2.86 mS/cm | 30 °C | chemimpex.com |

| Electrical Conductivity | 0.84 mS/cm | 30 °C | researchgate.net |

| Viscosity | 195.44 mPa·s | 303.15 K | acs.org |

Differential Capacitance Investigations

Differential capacitance studies provide insights into the structure of the electrical double layer formed at the electrode-electrolyte interface. For this compound, differential capacitance data indicate a lower ionic dissociation. acs.org The capacitance-potential curve for [DMIM][DMP] exhibits a "camel shape," where the potential of zero charge (PZC) is determined at the minimum capacitance value between two maxima. acs.org This is in contrast to other ionic liquids that may show a "bell shape" curve. acs.org The shape of the capacitance curve is influenced by the structure and size of the ions, which in turn affects the structure of the electrical double layers on the electrode surface. acs.org

Adsorption onto Electrode Surfaces

The adsorption behavior of the ions of an ionic liquid onto the electrode surface is a key factor in its electrochemical performance. In the case of 1,3-dimethylimidazolium-based ionic liquids, the [Mmim]+ cation is prone to be adsorbed onto a platinum plate electrode. acs.org This tendency for adsorption is more pronounced when the interaction between the cation and the anion is lower. acs.org The potential of zero charge (PZC) values for these ionic liquids follow the order [Mmim][N(CN)2] > [Mmim][NTf2] > [Mmim][DMP], suggesting that the adsorption of the [Mmim]+ cation is influenced by the nature of the anion. acs.org

Separation Processes

This compound has shown significant potential in various separation processes, owing to its properties as a "green" solvent. researchgate.net These applications include its use in liquid-liquid extractions and chromatography. researchgate.net

Liquid-Liquid Extraction

A notable application of this compound in separation processes is its use as an entrainer in extractive distillation to separate azeotropic mixtures. Specifically, it has been successfully employed to separate the azeotrope formed by 1,3,5-trioxane (TOX) and water. acs.org In this process, the addition of [DMIM][DMP] alters the relative volatility of the components, enabling their separation. acs.org Molecular-level studies have shown that the interaction between water and [DMIM][DMP] is stronger than that between TOX and [DMIM][DMP], which is the basis for the improved separation. acs.org This method presents a more environmentally friendly alternative to traditional organic solvents for this separation, avoiding issues of volatility and toxicity. acs.org

Chromatography

While detailed research on the specific use of this compound as a stationary phase or mobile phase additive in chromatography is still emerging, its utility in broader separation processes is well-recognized. hiyka.com Ionic liquids of the imidazolium class are known for their tunable properties, which can be advantageous in chromatographic separations. The potential for [MMIM][DMP] in this field lies in its ability to interact differently with various analytes compared to traditional chromatographic materials, potentially enabling novel separation selectivities. Its application is noted in the context of general separation and purification techniques. hiyka.comottokemi.com

Purification Processes

This compound serves as an effective medium in various purification processes, largely due to its favorable physical and chemical properties. hiyka.com It is utilized in liquid-liquid extractions, a common technique for purifying compounds by separating them from a mixture. hiyka.com Its negligible vapor pressure enhances safety and simplifies product recovery, while its thermal stability allows it to be used under a wide range of temperature conditions without degradation. hiyka.com These characteristics make it a valuable solvent for purifying organic and inorganic compounds in industrial settings. hiyka.com

Extractive Distillation for Azeotropic System Separation

One of the most well-documented applications of [MMIM][DMP] is in the separation of azeotropic mixtures through extractive distillation. Azeotropes are mixtures of liquids that have a constant boiling point and composition, making them impossible to separate by conventional distillation. The addition of an entrainer, such as [MMIM][DMP], alters the relative volatility of the components, breaking the azeotrope and allowing for separation.

A notable example is the separation of the 1,3,5-Trioxane (TOX) and water (H₂O) azeotrope, which is a significant challenge in the chemical industry. acs.orgacs.org Research has demonstrated that [MMIM][DMP] can effectively act as an entrainer to break this azeotrope. acs.org Vapor-liquid equilibrium (VLE) experiments confirm that the addition of [MMIM][DMP] disrupts the azeotropic point. acs.org Pilot-scale experiments have successfully produced TOX with a mass fraction greater than 99.5%. acs.org

Another study highlighted the use of [MMIM][DMP] to separate the isopropanol-water mixture, where its application as a solvent led to a 7.92% reduction in the Total Annual Cost (TAC) compared to conventional solvents. sciforum.netmdpi.com

Table 1: Performance of [MMIM][DMP] in Extractive Distillation

| Azeotropic System | Entrainer | Key Findings | Process Conditions | Resulting Purity | Modeling |

|---|---|---|---|---|---|

| 1,3,5-Trioxane / Water | [MMIM][DMP] | Effectively breaks the azeotrope by altering relative volatility. acs.org | Solvent Ratio: 2, Reflux Ratio: 1 acs.org | > 99.5% TOX acs.org | VLE data regressed with NRTL model. acs.org |

| Isopropanol / Water | [MMIM][DMP] | Reduces Total Annual Cost (TAC) by 7.92% compared to standard solvents. sciforum.netmdpi.com | N/A | N/A | N/A |

Separation of Volatile Organic Solutes

The application of [MMIM][DMP] in separating azeotropic systems like TOX/water and isopropanol/water directly demonstrates its capability in separating volatile organic solutes from aqueous solutions. acs.orgsciforum.netmdpi.com The mechanism relies on the strong hydrogen bonding ability of the dimethyl phosphate anion, which interacts preferentially with water, thereby increasing the relative volatility of the organic solute. acs.org This makes extractive distillation with [MMIM][DMP] a promising green alternative to traditional methods that often use volatile and toxic organic solvents. acs.org

Asphaltene Separation in Petrochemistry

In the petrochemical industry, the aggregation and deposition of asphaltenes from crude oil can cause significant operational problems. Ionic liquids are being investigated as dispersants and inhibitors for asphaltene precipitation. The anion of the ionic liquid plays a crucial role in these intermolecular interactions. nih.gov Specifically, anions like phosphate can interact with asphaltene molecules, influencing their aggregation behavior. nih.gov While studies have explored various imidazolium-based ionic liquids for this purpose, the specific role of the dimethyl phosphate anion in [MMIM][DMP] is an area of active research interest for preventing asphaltene-related fouling. acs.orgnih.gov

Separation of Hydrocarbons

The separation of different types of hydrocarbons, particularly aromatics from aliphatics, is a critical process in the fuel and chemical industries. Ionic liquids are considered promising solvents for this separation due to their high selectivity. Research has shown that ionic liquids with imidazolium cations can be effective in these separations. For instance, they have been studied for the extractive desulfurization of gasoline, which involves separating sulfur-containing aromatic compounds like thiophene from aliphatic hydrocarbons. The strong influence of certain ionic liquids on the relative volatility of aromatic-aliphatic mixtures makes them suitable for extractive distillation processes to achieve this separation. mdpi.com

Biomass Processing and Bioconversion

[MMIM][DMP] has shown considerable promise as a green solvent for the pretreatment of lignocellulosic biomass, a key step in producing biofuels and other value-added chemicals. Lignocellulosic biomass, found in materials like sugarcane bagasse and corn cob, has a rigid structure of cellulose (B213188), hemicellulose, and lignin that resists degradation. researchgate.net

Table 2: Application of [MMIM][DMP] in Biomass Processing

| Biomass Type | Process | Key Findings | Outcome |

|---|---|---|---|

| Sugarcane Bagasse | Pretreatment and Enzymatic Saccharification | [MMIM][DMP] pretreatment makes cellulose more accessible to enzymes. | Improved yields of glucose and xylose for bioethanol production. |

| Corn Cob | Pretreatment and In Situ Saccharification | [MMIM][DMP] is biocompatible with cellulase activity, allowing for a one-pot process. researchgate.net | Achieved saccharification rates of over 70%. researchgate.net |

Pretreatment of Lignocellulosic Biomass

The rigid, crystalline structure of lignocellulosic biomass presents a significant challenge for its conversion into biofuels and other valuable chemicals. ncsu.edu Pretreatment is an essential step to disrupt this recalcitrant matrix, primarily by removing lignin and hemicellulose, which in turn reduces cellulose crystallinity and increases its accessibility to enzymatic hydrolysis. ncsu.edunih.gov Ionic liquids (ILs) with imidazolium cations have demonstrated a high capacity for dissolving cellulose. mdpi.com

The pretreatment process with ionic liquids typically involves heating the biomass in the IL to dissolve the lignin and hemicellulose components. mdpi.com This leaves a cellulose-rich solid pulp that is more readily converted in subsequent steps. mdpi.com The dissolved lignin can then be precipitated from the ionic liquid solution, often by adding an anti-solvent like water or acetone, allowing both the lignin and the ionic liquid to be recovered and reused. mdpi.com Specifically, this compound ([Mmim][DMP]) has been identified as an ionic liquid used in such integrated conversion processes. ncsu.edu Studies on related compounds, like 1-butyl-3-methylimidazolium dimethyl phosphate, have explored modifying the anion to selectively dissolve xylan (a major component of hemicellulose) while suppressing the dissolution of cellulose. mdpi.com

Conversion of Biomass into Biofuels

Following pretreatment, the accessible cellulose and other carbohydrates can be catalytically converted into platform chemicals and ultimately biofuels. The primary goal in producing hydrocarbon fuels from biomass is to lower the oxygen content of the feedstock and create carbon-carbon bonds to increase the molecular weight into the desired fuel range.

The pretreatment of lignocellulosic biomass is a critical prerequisite for its efficient enzymatic degradation and subsequent conversion. nih.gov By making the carbohydrate polymers accessible, ILs like this compound facilitate the hydrolysis of biomass into fermentable sugars. ncsu.edu These sugars can then be transformed through various catalytic pathways. For instance, lignocellulosic sugars can be shipped from decentralized depots to large-scale biorefineries for conversion into fuels like 1,4-dimethylcyclooctane (DMCO), a high-performance jet fuel blendstock. acs.org

Dissolution of Food Processing Byproducts (e.g., Corncobs)

Food processing byproducts such as corncobs are a form of lignocellulosic biomass and can be processed using similar ionic liquid-based methods. Research has demonstrated that pretreating corncobs with a mixture of an ionic liquid (1-butyl-3-methylimidazolium tetrafluoroborate) and dimethyl sulfoxide (DMSO) can significantly enhance delignification, making the cellulose more accessible for conversion. researchgate.net In one study, this pretreatment reduced the solid lignin percentage of corncobs from 19.18% down to 9.88%. researchgate.net Another study focusing on a mixture of 1-ethyl-3-methylimidazolium acetate and DMSO found it could be reused for up to 17 rounds for pretreating corncobs while maintaining a cellulose conversion rate higher than 80%. researchgate.net These examples highlight the potential for dimethylphosphate-based ionic liquids to be effective in valorizing agricultural residues.

Dissolution of Wool Keratin

Ionic liquids are effective and eco-friendly solvents for dissolving wool keratin, a process challenged by the protein's complex structure stabilized by extensive hydrogen and disulfide bonds. sciengine.comresearchgate.net Imidazolium-based ILs, particularly those with a dimethylphosphate anion, have shown excellent performance in this application. sciengine.com this compound has been specifically noted as a solvent for wool/polyester blends. researchgate.net

Research on the closely related compound 1-ethyl-3-methylimidazolium dimethylphosphate ([Emim]DMP) shows it can dissolve wool keratin in a relatively short time (1.5 hours). researchgate.net The properties of the keratin regenerated from the IL solution are also important; keratin regenerated from [Emim]DMP was found to have superior thermal stability and a high proportion of its native α-helical structure (78.7%). researchgate.net The efficiency of dissolution is influenced by factors such as the presence of water, which can weaken the dissolving capability of the ionic liquid. sciengine.com The reusability of these ionic liquids is a key advantage for potential industrial applications. researchgate.net

Corrosion Inhibition

Beyond biomass processing, this compound (DIDP) has been identified as a potent, green corrosion inhibitor. tandfonline.comresearchgate.net The molecule's structure, which contains multiple heteroatoms like nitrogen, oxygen, and phosphorus, makes it a good candidate for inhibiting corrosion by adsorbing onto a metal's surface and forming a protective layer. tandfonline.com

Corrosion Control of Aluminum Alloys

DIDP has been specifically studied as an effective inhibitor for the corrosion of 6061 aluminum alloy in 0.25 M hydrochloric acid (HCl) solutions. tandfonline.com Electrochemical studies demonstrate that the presence of DIDP in the acidic solution decreases the corrosion current density. tandfonline.com The effectiveness of the inhibition increases with a higher concentration of DIDP but tends to decrease as the temperature rises. tandfonline.com A maximum inhibition efficiency of 78.38% was achieved at a concentration of 1000 ppm at 303 K (30°C). tandfonline.com Surface analysis using scanning electron microscopy (SEM) confirmed that the aluminum alloy surface remained much smoother after exposure to the acid when DIDP was present, indicating the formation of a protective film. tandfonline.com

Table 1: Inhibition Efficiency of DIDP on 6061 Aluminum Alloy

| Inhibitor Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |

|---|---|---|

| 1000 | 303 | 78.38 |

Mechanistic Aspects of Adsorption

The mechanism by which DIDP inhibits corrosion is through adsorption onto the metal surface. tandfonline.com Thermodynamic studies indicate that this process is a physical adsorption (physisorption). tandfonline.comresearchgate.netresearchgate.net The adsorption behavior of DIDP on the 6061 aluminum alloy surface was found to follow the Freundlich adsorption isotherm model. tandfonline.comresearchgate.netbohrium.com

Quantum chemical studies using Density Functional Theory (DFT) provide further insight into the adsorption mechanism. tandfonline.com These calculations show that the planar structure of the DIDP molecule and the large size of its anionic part contribute to greater surface coverage on the metal. tandfonline.com The nitrogen atoms within the imidazolium ring, along with the other heteroatoms, enhance the adsorption of the molecule onto the aluminum surface, thereby reducing the rate of corrosion. tandfonline.com The positively charged organic cation part of the DIDP molecule can form a complex on the aluminum surface. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | [DMIM][DMP] or DIDP |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | [BMIM]BF4 |

| 1-Ethyl-3-methylimidazolium acetate | [Emim][Ac] |

| 1-Ethyl-3-methylimidazolium dimethylphosphate | [Emim]DMP |

| 1,4-dimethylcyclooctane | DMCO |

| Acetone | C3H6O |

| Dimethyl Sulfoxide | DMSO |

| Hydrochloric Acid | HCl |

| Water | H2O |

Polymerization Initiation

The product formed from the interaction of this compound and elemental sulfur, identified as 1,3-dimethylimidazolium (phosphonooxy-)oligosulfanide, has demonstrated significant efficacy as an initiator for several types of polymerization. researchgate.net This system is notable for its ability to initiate both anionic and radical polymerization pathways, depending on the monomer involved.

Research has shown that the interaction product of this compound and elemental sulfur is a new, green initiator for the polymerization of formaldehyde. tandfonline.comtandfonline.com While neither elemental sulfur dissolved in benzene nor the ionic liquid alone are active, their reaction product initiates the rapid oligomerization of formaldehyde in an aqueous medium (formalin) almost instantly at room temperature. tandfonline.comtandfonline.com

The initiation proceeds via an anionic mechanism. tandfonline.comtandfonline.com The (phosphonooxy-)oligosulfanide anion, possessing pronounced nucleophilic properties, attacks the electron-deficient formaldehyde monomer, starting the polymerization chain. researchgate.nettandfonline.com This process represents a significant advancement, offering a method that aligns with the principles of green chemistry. tandfonline.comtandfonline.com

The polymerization of formaldehyde leads to the formation of polyoxymethylene (POM), a high-performance engineering thermoplastic also known as polyacetal. tandfonline.comwikipedia.org The initiation by the this compound-sulfur system results in insoluble formaldehyde oligomers, which are precursors to POM. tandfonline.com

The process occurs quickly in an aqueous formaldehyde solution, which is a notable feature. tandfonline.com However, the chain termination likely occurs through interaction with water, resulting in the formation of oligomers with a degree of polymerization up to 20. tandfonline.com These oligomers show thermal resistance to degradation up to 443 K (170 °C). tandfonline.com This initiation system presents a novel and environmentally conscious path to the synthesis of polyoxymethylene. tandfonline.com

Table 1: Research Findings on Formaldehyde Polymerization Initiation

| Parameter | Finding | Source |

| Initiator | Product of this compound and elemental sulfur | tandfonline.comtandfonline.com |

| Monomer | Formaldehyde (in aqueous solution) | tandfonline.com |

| Mechanism | Anionic Polymerization | tandfonline.comtandfonline.com |

| Reaction Speed | Almost instantaneous at room temperature | tandfonline.com |

| Product | Insoluble polyoxymethylene oligomers | tandfonline.com |

| Chain Termination | Interaction with water | tandfonline.comtandfonline.com |

| Thermal Stability | Resistant to degradation up to 443 K | tandfonline.com |

The 1,3-dimethylimidazolium (phosphonooxy-)oligosulphanide initiator has also been successfully used in the polymerization of acrylamide. nih.govnih.gov In this case, it initiates a radical polymerization, which is distinct from the anionic mechanism observed with formaldehyde. researchgate.netnih.gov The process can be carried out under mild conditions, such as during the slow evaporation of an aqueous acrylamide solution at room temperature. nih.gov

A key outcome of this initiation is the formation of a crosslinked polyacrylamide hydrogel, even in the absence of a traditional crosslinking agent like methylene-bis-acrylamide. nih.gov The resulting polymer network exhibits a low crosslinking density and a high equilibrium degree of swelling in water. nih.govnih.gov The synthesized polyacrylamide gel was found to contain 0.28 wt% of sulfur, confirming the role of the sulfur-containing initiator. nih.gov

Table 2: Properties of Polyacrylamide Gel Initiated by 1,3-Dimethylimidazolium (phosphonooxy-)oligosulphanide

| Property | Value | Source |

| Initiation Mechanism | Radical Polymerization | researchgate.netnih.gov |

| Sulfur Content in Gel | 0.28 wt% | nih.govnih.gov |

| Equilibrium Mass Degree of Swelling | 7.09 | nih.gov |

| Swelling Rate Constant (298 K) | 6.2 × 10⁻² min⁻¹ | nih.govnih.gov |

The highly nucleophilic nature of 1,3-dimethylimidazolium (phosphonooxy-)oligosulfanide makes it an effective initiator for the anionic polymerization of electron-deficient monomers like ethyl 2-cyanoacrylate. researchgate.netmdpi.com Ethyl 2-cyanoacrylate is the primary component of "super glues" and is known for its rapid anionic polymerization in the presence of weak bases or moisture. pcbiochemres.comwikipedia.org The use of the (phosphonooxy-)oligosulfanide anion provides a controlled method to initiate this polymerization under green conditions. researchgate.netmdpi.com

The reaction product of this compound and sulfur also facilitates the formation of cross-linked copolymers in a "one-pot" synthesis. mdpi.comnih.gov Specifically, it enables the creation of a polymer network from N-vinyl-2-pyrrolidone (NVP) and glycidyl methacrylate (GMA). mdpi.comresearchgate.net

The process involves the nucleophilic (phosphonooxy-)oligosulfanide first reacting with the epoxy ring of glycidyl methacrylate under moderate heating (323 K). researchgate.netmdpi.com This interaction forms a complex mixture of unsaturated products that can act as crosslinking agents. mdpi.comnih.gov Subsequently, these newly formed agents undergo radical copolymerization with N-vinyl-2-pyrrolidone, leading directly to a cross-linked copolymer hydrogel. mdpi.com A densely crosslinked copolymer is formed when the molar ratio of NVP to GMA is 0.89, which is capable of significant swelling in water. mdpi.comnih.gov

Theoretical and Computational Studies of 1,3 Dimethylimidazolium Dimethyl Phosphate

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. These ab initio and semi-empirical methods provide a fundamental understanding of the interactions between the [DMIM]⁺ cation and the [DMP]⁻ anion, as well as their interactions with other molecules.

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. nih.govaps.org It has been applied to [DMIM][DMP] to gain theoretical insights into its interactions and reactivity.

DFT calculations have been utilized to understand the separation mechanism of azeotropic systems where [DMIM][DMP] acts as an entrainer. acs.org By calculating properties at the molecular level, DFT provides a theoretical basis for the effectiveness of the ionic liquid in breaking the azeotrope. For instance, analysis of the σ-profiles derived from DFT calculations helps to characterize the local polarity of the molecular surface, which is crucial for understanding hydrogen bond interactions. acs.org

Furthermore, DFT has been employed to investigate the reaction of [DMIM][DMP] with other chemical species. In a study on the interaction with elemental sulfur, Kohn-Sham calculations at various levels of theory (B3LYP/STO-3G, B3LYP/6-31G*, and B3LYP/6-311G**) confirmed that the reaction with the dimethyl phosphate (B84403) anion is possible, proceeding exclusively on the oxygen atom of the anion. researchgate.net Theoretical calculations have also been used to assess the relationship between the molecular structures of 1,3-dimethylimidazolium-based ILs and their electrochemical properties, revealing that stronger cation-anion interactions can lead to greater electrochemical stability. electrochemsci.org

| DFT Application Area | Purpose of Calculation | Reference |

| Extractive Distillation | Provide theoretical insights into the separation mechanism of azeotropes. | acs.org |

| Chemical Reactivity | Confirm the possibility and mechanism of reaction with elemental sulfur. | researchgate.net |

| Electrochemistry | Assess the relationship between molecular structure and electrochemical properties. | electrochemsci.org |

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method based on quantum chemical calculations that is used to determine thermodynamic properties of fluids and liquid mixtures. ua.ptwikipedia.org It is particularly useful for screening potential solvents for specific applications without the need for extensive experimental work. researchgate.net

COSMOthermX, a software implementation of the COSMO-RS methodology, has been successfully used to screen various ionic liquids for their efficacy in separating azeotropic systems. acs.org In one such study, [DMIM][DMP] was identified as a promising entrainer for the 1,3,5-trioxane/water azeotrope. acs.org The screening process involves calculating properties that indicate the solvent's ability to alter the relative volatility of the components. The selectivity of ILs formed with the [DMIM]⁺ cation and various anions was shown to be significantly different, with the [DMP]⁻ anion demonstrating high selectivity. acs.org

The COSMO-RS model provides molecular-level insights that explain these screening results. By generating σ-profiles, which represent the polarity distribution on the molecular surface, the model can predict the nature and strength of intermolecular interactions, such as hydrogen bonding. acs.org For [DMIM][DMP], the σ-profile of the [DMP]⁻ anion shows a strong hydrogen bond accepting (HBA) ability, which is key to its interaction with water, thereby enhancing the relative volatility of the other component. acs.org Conversely, the profile for the [MMIM]⁺ cation indicates a weaker HBA ability. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the structure, dynamics, and thermodynamics of materials over time. researchgate.netarxiv.org

MD simulations are frequently used to study the complex network of intermolecular interactions within ionic liquids and their mixtures. For the 1,3-dimethylimidazolium (B1194174) cation, simulations using polarizable force fields have been performed to investigate its interactions with various anions and solvents like water. researchgate.netarxiv.orgnih.gov These studies analyze radial distribution functions to understand the liquid structure, revealing details about the coordination of anions around cations and vice versa. arxiv.org

For systems containing [DMIM][DMP], thermodynamic measurements imply strong intermolecular interactions, particularly with protic solvents. The vapor pressures of water, ethanol, and methanol in [DMIM][DMP] show significant negative deviations from Raoult's law, and the excess enthalpies of these binary systems are negative. researchgate.net These characteristics, necessary for an effective absorption working pair, are indicative of strong hydrogen bonding and other attractive forces between the ionic liquid and the solvent molecules. researchgate.net MD simulations can model these interactions directly, providing a molecular-level picture of the solvation process and the structure of the resulting solution.

The ability of certain ionic liquids to dissolve cellulose (B213188) has been a major area of research, and MD simulations have been instrumental in clarifying the underlying dissolution mechanisms. For [DMIM][DMP], studies have shown that it can act as an effective solvent for cellulose. dntb.gov.ua

The primary mechanism for cellulose dissolution in imidazolium-based phosphate ILs involves the disruption of the extensive inter- and intra-molecular hydrogen bond network within the cellulose structure. researchgate.net MD simulations and experimental data suggest that the dissolution is mainly driven by strong hydrogen bond interactions between the phosphate anion ([DMP]⁻) and the hydroxyl protons of the cellulose chains. researchgate.net The presence of co-solvents can indirectly affect this process by influencing these crucial hydrogen bond interactions. researchgate.net For example, protic co-solvents can compete with cellulose for interaction with the anion, potentially reducing cellulose solubility. researchgate.net

Thermodynamic Modeling and Simulations

Thermodynamic modeling and simulation are essential for designing and optimizing industrial processes that utilize ionic liquids. This involves both the experimental determination of fundamental thermodynamic properties and the use of models to correlate these data and predict system behavior under different conditions.

For binary systems of [DMIM][DMP] with solvents such as water, ethanol, and methanol, key thermodynamic properties including vapor pressure, density, viscosity, and heat capacity have been measured across various temperatures and concentrations. researchgate.net The vapor-liquid equilibrium (VLE) data obtained from these measurements are crucial for process design. researchgate.net

Various thermodynamic models are used to correlate the experimental VLE data. Models such as the Non-Random Two-Liquid (NRTL) model have been successfully applied to these systems, showing good agreement between correlated values and experimental results. researchgate.net Such models are vital for predicting unknown VLE properties within a required range and for simulating the performance of applications like absorption heat pumps. researchgate.net For example, simulations of the thermodynamic performance of heat pumps using { [DMIM][DMP] + water} as a working pair have been conducted to evaluate their coefficient of performance (COP) and compare it with conventional systems. acs.org

| Property/Model | Application in [DMIM][DMP] Systems | Reference |

| Experimental Properties | ||

| Vapor-Liquid Equilibrium (VLE) | Measured for binary systems with water, ethanol, and methanol. | researchgate.net |

| Density, Viscosity | Determined for binary systems with various solvents. | researchgate.net |

| Heat Capacity, Excess Enthalpy | Measured to characterize solvent interactions. | researchgate.net |

| Thermodynamic Models | ||

| NRTL Model | Used to correlate experimental VLE data. | researchgate.net |

| Thermodynamic Performance Simulation | Used to evaluate the Coefficient of Performance (COP) in heat pump applications. | acs.org |

NRTL, e-NRTL, Wilson, and UNIQUAC Models for Vapor-Liquid Equilibrium Data

The modeling of vapor-liquid equilibrium (VLE) is fundamental for the design of separation processes such as distillation. Several activity coefficient models, including the Non-Random Two-Liquid (NRTL), Wilson, and Universal Quasi-Chemical (UNIQUAC) models, are widely used to correlate experimental VLE data for systems containing ionic liquids.

The NRTL model , a local composition model, has been successfully applied to describe the VLE of various binary and ternary mixtures containing 1,3-Dimethylimidazolium Dimethyl Phosphate. researchgate.netcore.ac.uk For instance, the isobaric VLE data for ternary systems of chloroform + ethanol + [MMIM][DMP] and chloroform + isopropanol + [MMIM][DMP] at 101.3 kPa were accurately correlated using the NRTL model. nist.gov The model was also used to correlate vapor pressure data for the ternary systems of ethanol + methanol + [MMIM][DMP] and ethanol + water + [MMIM][DMP]. nist.gov The average absolute relative deviations between experimental and calculated vapor pressures were found to be low, indicating a good fit. nist.gov Research on ethanolic solutions of various dimethyl phosphate-based ILs, including [MMIM][DMP], has shown that the NRTL model can effectively correlate VLE data with a maximum average relative deviation of 0.45%. researchgate.netmdpi.com These studies demonstrate the model's capability to handle the strong non-ideality of systems involving this ionic liquid.

The UNIQUAC model , another local composition model, has also been employed, particularly for correlating excess enthalpy data, which is thermodynamically related to VLE. For the closely related ionic liquid 1-ethyl-3-methylimidazolium dimethylphosphate ([Emim][DMP]), both the NRTL and UNIQUAC models were used to fit excess enthalpy data for binary mixtures with water, methanol, and ethanol. acs.orgresearchgate.net While both models performed well, it was noted that the UNIQUAC model provided better predictions for the excess enthalpies of ternary solutions. researchgate.net

While the NRTL and UNIQUAC models are commonly applied to IL systems, specific studies applying the Wilson or e-NRTL (electrolyte NRTL) models to VLE data for this compound were not prominent in the reviewed literature. However, these models are established tools for correlating VLE data in a wide range of chemical systems. ddbst.comdechema.descielo.org.co The choice of model often depends on the specific system's complexity and the accuracy required for process simulation. core.ac.uk

The binary interaction parameters obtained from correlating VLE data with these models are crucial for simulating and designing separation processes, such as extractive distillation, where [MMIM][DMP] has been identified as a potentially effective entrainer. nist.gov

Activity Coefficients at Infinite Dilution

Activity coefficients at infinite dilution (γ∞) are a key thermodynamic parameter for characterizing the interactions between a solvent and a solute. nih.gov They are particularly valuable for screening potential solvents for separation processes like liquid-liquid extraction and extractive distillation, as they provide information on selectivity and capacity at the highest dilution level. journals.co.za

The activity coefficients at infinite dilution for a wide range of organic solutes in this compound have been determined using gas-liquid chromatography at various temperatures. journals.co.za The solutes tested include alkanes, alkenes, alkynes, aromatic hydrocarbons, alcohols, ketones, and others.